5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(4H)-one
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Overview
Description
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzhydryl group and a triazinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-benzhydrylpiperazine with a suitable triazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antiallergic and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-(4-benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a particular biological response .
Comparison with Similar Compounds
Similar Compounds
- 1-[ω-(benzhydrylpiperazin-1-yl)alkyl]indoles
- 9-[3-(4-benzhydrylpiperazin-1-yl)propyl)carbazole
- 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Uniqueness
5-(4-Benzhydrylpiperazin-1-yl)-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a piperazine ring, benzhydryl group, and triazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C20H21N5O/c26-20-22-18(15-21-23-20)24-11-13-25(14-12-24)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H,22,23,26) |
InChI Key |
XOBDPQNUSLSGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=O)NN=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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